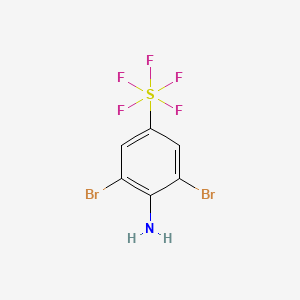![molecular formula C20H22NO5P B6171177 3-(dimethylphosphoryl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 2613384-74-8](/img/no-structure.png)
3-(dimethylphosphoryl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(dimethylphosphoryl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid” is a complex organic compound. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group used in peptide synthesis .
Synthesis Analysis
The synthesis of Fmoc amino acid derivatives, such as the compound , typically starts from the corresponding protected amino acid and sodium azide (NaN3). This can be achieved by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .Chemical Reactions Analysis
The Fmoc group is typically removed (deprotected) under basic conditions, which allows the free amine to participate in peptide bond formation. This is a key step in Fmoc-based solid-phase peptide synthesis .Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(dimethylphosphoryl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves the protection of the carboxylic acid group, followed by the coupling of the protected amino acid with the fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is then deprotected, and the resulting amine is coupled with the dimethylphosphoryl chloride to obtain the final product.", "Starting Materials": [ "2-amino-3-(tert-butoxycarbonyl)propanoic acid", "9H-fluorene-9-methanol", "N,N-dimethylformamide", "N,N-diisopropylethylamine", "dimethylphosphoryl chloride", "dichloromethane", "triethylamine", "diethyl ether", "hydrochloric acid", "sodium bicarbonate", "sodium chloride" ], "Reaction": [ "Protection of the carboxylic acid group of 2-amino-3-(tert-butoxycarbonyl)propanoic acid with tert-butyl chloroformate in the presence of N,N-diisopropylethylamine and dimethylformamide", "Coupling of the protected amino acid with Fmoc-Cl in the presence of N,N-diisopropylethylamine and dimethylformamide", "Deprotection of the Fmoc group with 20% piperidine in N,N-dimethylformamide", "Coupling of the resulting amine with dimethylphosphoryl chloride in the presence of triethylamine and dichloromethane", "Purification of the crude product by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent", "Deprotection of the tert-butyl group with hydrochloric acid in dioxane", "Neutralization of the reaction mixture with sodium bicarbonate", "Extraction of the product with dichloromethane", "Drying of the organic layer with sodium sulfate", "Concentration of the solution and recrystallization of the product from a mixture of dichloromethane and diethyl ether", "Characterization of the final product by various spectroscopic techniques" ] } | |
Numéro CAS |
2613384-74-8 |
Nom du produit |
3-(dimethylphosphoryl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |
Formule moléculaire |
C20H22NO5P |
Poids moléculaire |
387.4 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



